1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
One common method involves the palladium-catalyzed coupling of a terminal alkyne with hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid include other pyrazole derivatives and cyclopropane carboxylic acids. For example:
3-cyclopropyl-1H-pyrazole: Shares the pyrazole ring but lacks the carboxylic acid group.
Cyclopropane carboxylic acid: Lacks the pyrazole ring but contains the cyclopropane and carboxylic acid moieties. The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
2731011-42-8 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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